molecular formula C12H23N B2820782 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane CAS No. 1565922-84-0

6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane

Cat. No.: B2820782
CAS No.: 1565922-84-0
M. Wt: 181.323
InChI Key: BZVIWWCJPJGMIQ-UHFFFAOYSA-N
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Description

6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C₁₂H₂₃N, is known for its unique spirocyclic structure, which includes a four-membered ring fused to a six-membered ring. The presence of a secondary amine group in its structure makes it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an amine in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of this compound .

Scientific Research Applications

6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The secondary amine group in the compound can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a secondary amine group. These features make it a valuable scaffold for the synthesis of diverse organic compounds and its use in various research and industrial applications .

Properties

IUPAC Name

6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-10(2)7-11(3,4)9-12(8-10)5-6-13-12/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVIWWCJPJGMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1)CCN2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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